molecular formula C12H14ClNO2 B2386330 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide CAS No. 2411263-82-4

2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide

Cat. No.: B2386330
CAS No.: 2411263-82-4
M. Wt: 239.7
InChI Key: HTDILLHWDGTTSI-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 This compound is characterized by the presence of a chloro group, an isochromen ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide typically involves the reaction of 3,4-dihydro-1H-isochromen-8-amine with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The isochromen ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include ketones, aldehydes, and carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide involves its interaction with specific molecular targets and pathways. The chloro group and the isochromen ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide
  • 2-Chloro-N-(3,4-dihydro-1H-isochromen-4-yl)propanamide

Uniqueness

2-Chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide is unique due to the specific position of the chloro group and the isochromen ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(3,4-dihydro-1H-isochromen-8-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-8(13)12(15)14-11-4-2-3-9-5-6-16-7-10(9)11/h2-4,8H,5-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDILLHWDGTTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC2=C1COCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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